molecular formula C17H21N5O3 B3003760 N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 1049368-98-0

N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B3003760
CAS RN: 1049368-98-0
M. Wt: 343.387
InChI Key: DHFYBVRILKZMIR-UHFFFAOYSA-N
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Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . Phenylpiperazine is a chemical compound which is a part of many pharmaceutical drugs .


Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Similarly, the synthesis of benzimidazole derivatives has been attempted conventionally .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant and immunosuppressant .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of related compounds, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been determined to establish the conformation of molecules in this class. These studies are crucial for understanding the biological activities of these compounds, as the structural arrangement can influence their interaction with biological targets (Özbey, Kuş, & Göker, 2001).

Alpha 1-Adrenoceptor Antagonists

N-arylpiperazinyl-N'-propylamino derivatives of heteroaryl amides, similar to the compound , have been identified as selective alpha 1-adrenoceptor antagonists. These compounds are used to investigate their potential in treating conditions like urinary tract disorders and hypertension (Elworthy et al., 1997).

Antimicrobial Activity

Compounds related to N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide have been synthesized and tested for their antimicrobial properties. For instance, certain isoxazolidine derivatives have shown high activity against bacteria like Staphylococcus aureus and Escherichia coli, as well as fungi such as Candida Albicans (AL Adhreai et al., 2022).

Cytotoxic and Anticancer Activity

Certain compounds structurally similar to the subject compound have been synthesized and tested for their cytotoxic activity against cancer cells, such as HL-60 human promyelocytic leukemia cells. These studies contribute to the development of potential anticancer therapies (Asegbeloyin et al., 2014).

S1P1 Receptor Agonist Synthesis

Research has been conducted on the synthesis of isoxazole-containing compounds, like BMS-960, which are potent and selective S1P1 receptor agonists. These studies are significant for developing treatments for autoimmune diseases and other disorders (Hou et al., 2017).

Mechanism of Action

While specific information on the mechanism of action of “N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide” is not available, it’s worth noting that many medications slow down the central nervous system (CNS), primarily by enhancing the activity of gamma amino butyric acid (GABA), a neurotransmitter that induces CNS depression .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

properties

IUPAC Name

N'-(1,2-oxazol-3-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c23-16(17(24)19-15-6-13-25-20-15)18-7-8-21-9-11-22(12-10-21)14-4-2-1-3-5-14/h1-6,13H,7-12H2,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFYBVRILKZMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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